Cas no 1189557-35-4 (1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide)

1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 1189557-35-4
- AKOS005854273
- 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide
-
- インチ: 1S/C13H19N3O/c1-15(2)13(17)12-7-4-8-16(12)11-6-3-5-10(14)9-11/h3,5-6,9,12H,4,7-8,14H2,1-2H3
- InChIKey: CIXKBIUWRCETQF-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCN1C1C=CC=C(C=1)N)N(C)C
計算された属性
- せいみつぶんしりょう: 233.152812238g/mol
- どういたいしつりょう: 233.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 49.6Ų
1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624770-1g |
1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |
1189557-35-4 | 98% | 1g |
¥6795.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624770-10g |
1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |
1189557-35-4 | 98% | 10g |
¥23536.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624770-5g |
1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |
1189557-35-4 | 98% | 5g |
¥22879.00 | 2024-08-09 |
1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamideに関する追加情報
Introduction to 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide (CAS No: 1189557-35-4)
1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1189557-35-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrrolidine core substituted with an amino phenyl group and a dimethylamino side chain, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups makes it a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents.
The pyrrolidine ring is a common motif in biologically active molecules, often found in natural products and synthetic drugs. Its structural flexibility allows for diverse interactions with biological targets, making it a valuable component in medicinal chemistry. In particular, the 3-aminophenyl substituent introduces a polar, aromatic moiety that can enhance binding affinity and selectivity. The N,N-dimethylpyrrolidine-2-carboxamide moiety further contributes to the compound's pharmacological potential by providing a hydrogen bond acceptor site and influencing the overall conformational landscape.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of such compounds with greater precision. Studies have shown that the 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide scaffold can be engineered to interact with specific biological pathways, making it a promising candidate for further investigation. For instance, computational simulations have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory responses, potentially making it useful in the treatment of chronic inflammatory diseases.
In vitro studies have begun to unravel the mechanistic aspects of this compound's interactions with biological targets. The 3-aminophenyl group has been observed to form stable hydrogen bonds with polar residues in protein active sites, while the dimethylamino side chain enhances solubility and bioavailability. These findings align with the growing body of evidence supporting the use of pyrrolidine derivatives in drug development. Additionally, the carboxamide functionality has been shown to modulate receptor binding affinity, suggesting its role as an important pharmacophore.
The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in addressing unmet medical needs. 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide represents a prime example of how modifications to well-established scaffolds can yield novel therapeutic entities. Researchers are exploring its potential in various therapeutic areas, including oncology, neurology, and immunology. Preliminary data indicate that this compound may exhibit selective toxicity toward certain cancer cell lines, highlighting its promise as an anticancer agent.
Furthermore, the synthesis of derivatives of 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide has opened up new avenues for drug discovery. By introducing additional functional groups or altering the substitution pattern on the pyrrolidine ring, chemists can fine-tune the biological activity of these molecules. Such modifications are crucial for optimizing pharmacokinetic properties and minimizing off-target effects. The ability to rapidly synthesize and screen these derivatives using high-throughput techniques has accelerated the pace of drug development.
The role of computational tools in predicting the biological activity of small molecules cannot be overstated. Advanced algorithms and machine learning models have been trained on large datasets to predict how compounds like 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide will interact with biological targets. These predictions guide experimental efforts by identifying promising candidates for further validation. Such integrative approaches combining computational chemistry with experimental biology are revolutionizing drug discovery pipelines.
Future research directions for 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide include exploring its potential as a lead compound for covalent inhibitors. Covalent drugs have gained attention due to their high target specificity and prolonged duration of action. By designing derivatives that form stable covalent bonds with their targets, researchers aim to develop more effective therapies with reduced side effects. The unique structural features of this compound make it an attractive candidate for such investigations.
The development of novel drug candidates is often hampered by challenges such as poor solubility or metabolic stability. However, strategies like prodrug design or molecular optimization can mitigate these issues. For instance, incorporating additional polar groups into the structure of 1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide could enhance its solubility while preserving its biological activity. Such improvements are critical for ensuring that promising compounds progress successfully through clinical trials.
In conclusion,1-(3-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide (CAS No: 1189557-35-4) is a structurally intriguing compound with significant pharmaceutical potential. Its unique combination of functional groups and favorable physicochemical properties make it an attractive scaffold for drug discovery. With ongoing research uncovering new biological activities and synthetic strategies being refined to optimize its properties, this compound holds promise as a lead molecule for developing innovative therapies across multiple therapeutic areas.
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